molecular formula C19H16FN3O4S B2527906 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1173437-16-5

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2527906
CAS No.: 1173437-16-5
M. Wt: 401.41
InChI Key: UCQGGZDQMKZIMC-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating benzothiazole and benzoxazole heterocyclic systems, which are known to be privileged scaffolds in medicinal chemistry. Its specific molecular architecture, including the (E)-configuration, fluoro substituent, and methoxyethyl chain, suggests potential for high biological activity and selectivity. Researchers can utilize this compound as a key intermediate in the synthesis of novel target molecules or as a core structural motif in drug discovery programs, particularly in areas such as oncology, neurology, and antimicrobial development. The presence of multiple hydrogen bond acceptors and donors, along with its rigid planar structure, makes it a valuable candidate for studying molecular recognition, protein-ligand interactions, and enzyme inhibition. This product is offered with comprehensive analytical data to ensure identity and purity. It is intended for use by qualified laboratory personnel only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-26-10-9-22-17-12(20)5-4-8-15(17)28-18(22)21-16(24)11-23-13-6-2-3-7-14(13)27-19(23)25/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGGZDQMKZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)CN3C4=CC=CC=C4OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a benzo[d]thiazole moiety and an oxobenzoxazole component. Its molecular formula is C18H17FN4O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC18H17FN4O2S
Molecular Weight334.37 g/mol
Functional GroupsBenzothiazole, Oxobenzoxazole
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) demonstrated that compounds with similar structures significantly inhibited cell proliferation. For instance, a related compound, B7 , showed a dose-dependent reduction in cell viability at concentrations of 1 to 4 µM through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanisms of Action:

  • Apoptosis Induction: Flow cytometry analyses revealed that compounds like B7 promote apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest: The compounds were found to induce G1 phase arrest in treated cells.
  • Inhibition of Signaling Pathways: Western blot assays indicated that these compounds inhibit key survival pathways such as AKT and ERK signaling .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In studies assessing the expression levels of inflammatory cytokines like IL-6 and TNF-α in RAW264.7 macrophages, significant reductions were observed following treatment with these compounds . This suggests that they may serve as dual-action agents targeting both cancer and inflammation.

Case Studies

  • Study on Compound B7:
    • Objective: To evaluate the anticancer and anti-inflammatory effects.
    • Methods: MTT assay for cell viability; ELISA for cytokine levels; flow cytometry for apoptosis.
    • Results: Compound B7 significantly inhibited the proliferation of A431 and A549 cells while reducing IL-6 and TNF-α levels.
  • Screening of Benzothiazole Derivatives:
    • Objective: To synthesize and evaluate new benzothiazole derivatives.
    • Methods: Synthesis followed by biological evaluation against various cancer cell lines.
    • Results: Several derivatives exhibited potent anticancer activity, with modifications enhancing their efficacy against specific cancer types .

Comparison with Similar Compounds

Substituted Benzothiazole Carboxamides and Acetamides

Compounds such as N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g) and N-(2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l) () share the benzothiazole-acetamide scaffold but lack the oxazole moiety present in the target compound. Key differences include:

  • Substituent Effects : The 4-fluoro and 2-methoxyethyl groups in the target compound may enhance solubility compared to chlorophenyl substituents in 4g (70% yield) and 4l (45% yield).
  • Synthetic Yields : The target compound’s synthesis would likely require optimization similar to 4l, which used flash chromatography for purification .

Trifluoromethyl-Benzothiazole Acetamides

European patent applications () describe N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which replaces the oxazole with a trifluoromethyl group.

Benzoxazole-Containing Analogues

TSPO-Selective SPECT Ligands

The compound 2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) () shares the 2-oxobenzo[d]oxazol-3(2H)-yl moiety but incorporates pyridinylmethyl groups for chelation. The target compound’s benzothiazole-fluorine combination may offer superior blood-brain barrier penetration compared to PBPA’s polar chelating groups .

Thiadiazole and Isoxazole Derivatives

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () exhibit comparable heterocyclic diversity but differ in core structure.

Comparative Data Tables

Research Findings and Implications

  • Electronic Effects : The 4-fluoro group in the target compound likely increases electrophilicity at the benzothiazole core, enhancing interactions with nucleophilic biological targets.
  • Solubility : The 2-methoxyethyl side chain may improve aqueous solubility compared to chlorophenyl or trifluoromethyl analogues .
  • Synthetic Challenges : Analogous compounds (e.g., 4i, 37% yield) suggest that introducing fluorine and methoxyethyl groups may require optimized reaction conditions to avoid low yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.